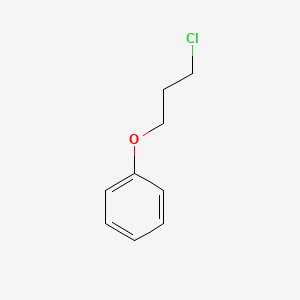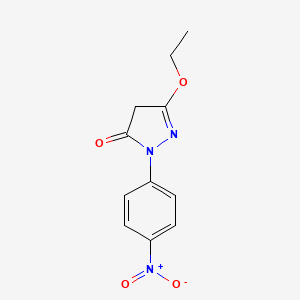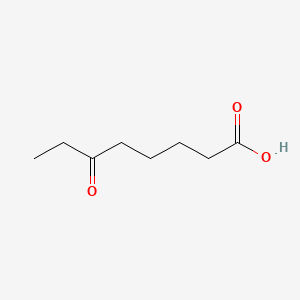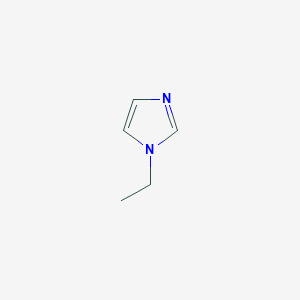
2-(4-Fluorobenzoyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves nitration of 2-(4-Fluorobenzoyl)benzoic acid with fuming HNO₃, resulting in the formation of 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . It has also been used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one and Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzoyl)benzoic acid consists of a benzene ring with a fluorobenzoyl group attached at the 2-position. The chemical formula is FC₆H₄COC₆H₄CO₂H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Fluorinated Compounds
2-(4-Fluorobenzoyl)benzoic acid is used as a building block in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine.
Preparation of 9-fluoro-7H-benz(de)anthracene-7-one
This compound is used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . This is a fluorinated aromatic compound that could have potential applications in organic electronics and photonics.
Synthesis of Heparan Sulfate Glycosaminoglycans (HSGAG) Mimetic Compounds
2-(4-Fluorobenzoyl)benzoic acid is used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds . HSGAGs are important biological macromolecules involved in various biological processes, and their mimetics can be used in biomedical research.
Nitration Reactions
2-(4-Fluorobenzoyl)benzoic acid can undergo nitration with fuming HNO3 to yield 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . This reaction is an example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a starting reagent for the synthesis of heparan sulfate glycosaminoglycans (hsgag)-mimetic compounds . HSGAGs are involved in various biological processes, including cell growth, adhesion, invasion, and migration .
Mode of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may interact with biological targets in a manner similar to hsgags .
Biochemical Pathways
Given its use in the synthesis of hsgag-mimetic compounds, it may influence pathways related to cell growth, adhesion, invasion, and migration .
Result of Action
Its role in the synthesis of hsgag-mimetic compounds suggests that it may have effects similar to those of hsgags, influencing cell growth, adhesion, invasion, and migration .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-(4-fluorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZVXUPZQSZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227294 | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)benzoic acid | |
CAS RN |
7649-92-5 | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7649-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7649-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorobenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(4-Fluorobenzoyl)benzoic acid utilized in synthesizing other compounds?
A: 2-(4-Fluorobenzoyl)benzoic acid serves as a crucial starting material for creating diverse fluorine-substituted phthalides. This synthesis involves reacting the acid with various phenolic compounds in the presence of a catalytic amount of concentrated sulfuric acid. [] This reaction is particularly significant due to the potential pharmaceutical applications of the resulting phthalides.
Q2: What are the noteworthy biological activities exhibited by the derivatives of 2-(4-Fluorobenzoyl)benzoic acid?
A: Studies show that some synthesized phthalides derived from 2-(4-Fluorobenzoyl)benzoic acid demonstrate promising antibacterial and antifungal activities against human pathogens. [] This finding highlights the compound's potential as a scaffold for developing novel antimicrobial agents.
Q3: Can you provide insights into the structural characterization of 2-(4-Fluorobenzoyl)benzoic acid and its complexes?
A: Various techniques, including elemental analysis, infrared (IR) spectroscopy, and 1H nuclear magnetic resonance (1H NMR) spectroscopy, have been employed to elucidate the structure of 2-(4-Fluorobenzoyl)benzoic acid and its complexes. For example, IR spectra of europium complexes with 2-(4-Fluorobenzoyl)benzoic acid reveal characteristic peaks of carboxylate groups, indicating their coordination with europium ions. [] Additionally, shifts in 1H NMR signals provide further confirmation of complex formation and structural changes. []
Q4: Are there any studies exploring the fluorescence properties of 2-(4-Fluorobenzoyl)benzoic acid derivatives?
A: Indeed, research indicates that europium complexes incorporating 2-(4-Fluorobenzoyl)benzoic acid exhibit fluorescence. [] These complexes display characteristic emission bands of Eu3+ ions, suggesting their potential application in fluorescent materials or as probes. Notably, the presence of ligands like 1,10-phenanthroline (Phen) can significantly enhance the fluorescence intensity of these complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)












